3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse range of applications in various scientific fields. Oxadiazoles are heterocyclic compounds characterized by the presence of an oxadiazole ring, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis typically begins with commercially available 4-(benzyloxy)benzaldehyde and 4-chlorobenzylamine. These starting materials undergo several steps to form the final product.
Oxadiazole Ring Formation: : The oxadiazole ring is usually formed through a cyclization reaction involving intermediates such as hydrazides or nitriles under controlled conditions.
Final Steps: : The compound is then subjected to sulfonylation to introduce the 4-chlorophenylsulfonylmethyl group, typically using reagents like chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods: Industrial-scale production may involve optimizing the synthetic route for higher yields and purity, including:
Continuous Flow Chemistry: : To ensure consistent quality and efficiency.
Catalysts: : Employing suitable catalysts to enhance reaction rates.
Purification Techniques: : Utilizing chromatography or crystallization methods to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyloxy or phenyl groups.
Reduction: : Reduction reactions can modify the nitro or carbonyl groups in intermediates before cyclization.
Substitution: : Various substitution reactions can introduce different functional groups to modify the chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Including sodium borohydride or hydrogen with catalysts.
Sulfonylating Agents: : Chlorosulfonic acid or sulfuryl chloride for sulfonylation.
Major Products Formed
Oxidation Products: : Can lead to the formation of benzoic acids or related derivatives.
Reduction Products: : Amine or alcohol derivatives from nitro or carbonyl intermediates.
Substitution Products: : Compounds with modified phenyl or oxadiazole rings.
Scientific Research Applications
Chemistry
Catalysts: : The compound can act as a ligand in catalyst systems, enhancing reactivity and selectivity in organic transformations.
Material Science: : Used in the development of polymers with unique electronic properties.
Biology
Bioactive Molecules: : The compound can serve as a scaffold for developing molecules with antimicrobial, antifungal, or anticancer properties.
Medicine
Pharmaceuticals: : Its derivatives may be investigated for therapeutic properties, including enzyme inhibition and receptor modulation.
Industry
Agrochemicals: : Used in the synthesis of novel pesticides or herbicides with enhanced efficacy.
Mechanism of Action
Mechanism: The compound's mechanism of action is dependent on its specific applications. For example:
Enzyme Inhibition: : It can interact with active sites of enzymes, blocking their function.
Receptor Binding: : May bind to biological receptors, modulating their activity and triggering downstream effects.
Molecular Targets and Pathways
Enzymes: : Targets could include kinases, proteases, or oxidases.
Receptors: : Potential interaction with G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
Comparison: Compared to similar oxadiazole derivatives, 3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole exhibits unique structural features, such as the combination of benzyloxy and chlorophenylsulfonyl groups, that may enhance its chemical and biological properties.
Similar Compounds
2,5-Diphenyl-1,2,4-oxadiazole: : Known for its photophysical properties.
3-(4-Methoxyphenyl)-1,2,4-oxadiazole: : Used in the synthesis of bioactive molecules.
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: : Investigated for its potential antimicrobial activity.
This compound, with its unique combination of functional groups, provides a versatile platform for scientific exploration and industrial application. Whether it's enhancing material properties or contributing to medical advancements, this compound holds promise across a spectrum of fields.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFTUDDPYZFGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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